

Dinoterb: A Comparative Analysis of In Vivo and In Vitro Toxicity

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For Researchers, Scientists, and Drug Development Professionals

Dinoterb, a dinitrophenolic herbicide, has been recognized for its potent biological activity, which has led to its discontinuation in many regions. This guide provides a comparative overview of the in vivo and in vitro toxicity of **Dinoterb**, offering valuable data for toxicological research and risk assessment.

Executive Summary

Dinoterb exhibits high acute toxicity in both whole-organism (in vivo) and cellular (in vitro) models. Its primary mechanisms of action are the uncoupling of oxidative phosphorylation in mitochondria and the inhibition of Photosystem II in chloroplasts, leading to cellular energy depletion and oxidative stress. While in vivo studies provide lethal dose information across different species and exposure routes, in vitro assays offer insights into the cellular and molecular mechanisms of toxicity. A significant data gap exists in publicly available, specific IC50 and CC50 values for **Dinoterb** across a range of cell lines, highlighting an area for future research.

In Vivo Toxicity Data

In vivo studies are critical for understanding the systemic effects of a toxicant. The following table summarizes the available acute toxicity data for **Dinoterb** in various animal models.



Species	Route of Administration	LD50 Value
Rat	Oral	25 mg/kg
Mouse	Oral	25 mg/kg
Rabbit	Dermal	28 mg/kg
Guinea Pig	Percutaneous	150 mg/kg

In Vitro Toxicity Profile

While specific quantitative IC50 (half maximal inhibitory concentration) and CC50 (half maximal cytotoxic concentration) values for **Dinoterb** are not readily available in the public domain, qualitative studies have demonstrated its toxicity in cellular models. For instance, research has shown that **Dinoterb** exhibits moderate-direct toxicity on CFU-GM (colony-forming unit-granulocyte, macrophage)[1]. Furthermore, supernatants from rat hepatocytes pre-incubated with **Dinoterb** have shown increased toxicity, suggesting that metabolic activation may play a role in its cytotoxic effects[1].

The primary mechanisms of **Dinoterb**'s in vitro toxicity are directly linked to its effects on cellular energy metabolism.

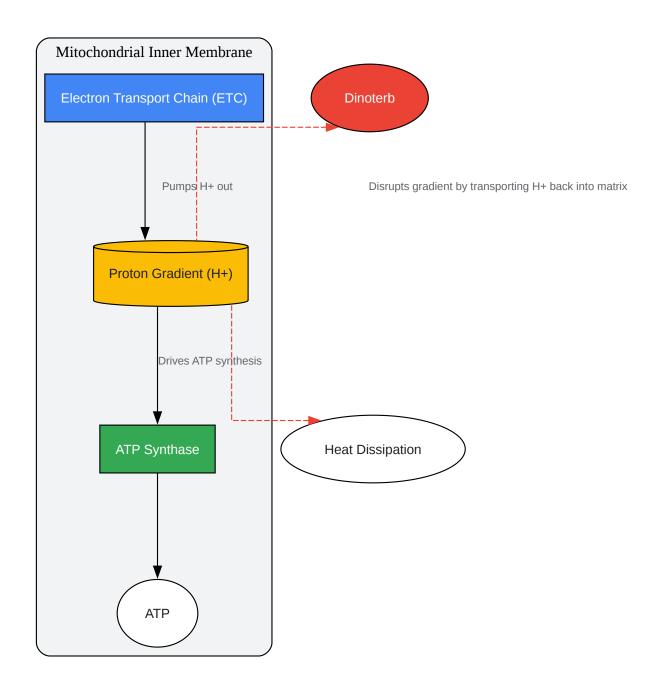
Signaling Pathways and Mechanisms of Action

Dinoterb's toxicity stems from its interference with two fundamental cellular energy conversion processes: oxidative phosphorylation in mitochondria and photosynthesis in chloroplasts.

Uncoupling of Oxidative Phosphorylation

Dinoterb acts as a protonophore, disrupting the proton gradient across the inner mitochondrial membrane. This uncoupling of the electron transport chain from ATP synthesis leads to a rapid depletion of cellular ATP and an increase in oxygen consumption, culminating in cellular dysfunction and death.[1]





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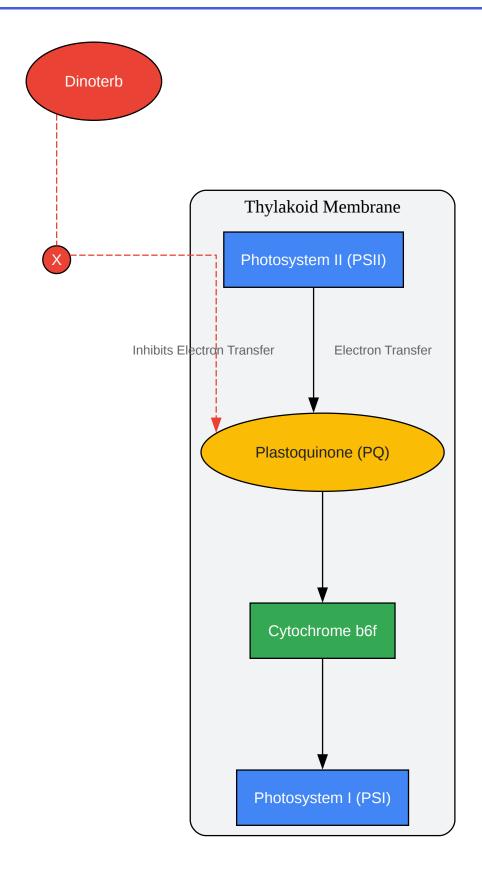
Uncoupling of Oxidative Phosphorylation by **Dinoterb**.



Inhibition of Photosystem II

In plant cells and other photosynthetic organisms, **Dinoterb** inhibits the electron transport chain in Photosystem II (PSII). It is believed to bind to the D1 protein of the PSII reaction center, blocking the binding of plastoquinone. This interruption of electron flow halts the production of ATP and NADPH, essential for carbon fixation.[1]





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Inhibition of Photosystem II by **Dinoterb**.



Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and comparison of toxicity data. Below are generalized workflows for assessing the in vivo and in vitro toxicity of a compound like **Dinoterb**.

In Vivo Acute Oral Toxicity (Following OECD Guideline 423)

This method, known as the Acute Toxic Class Method, is a stepwise procedure using a minimal number of animals to classify a substance's toxicity.





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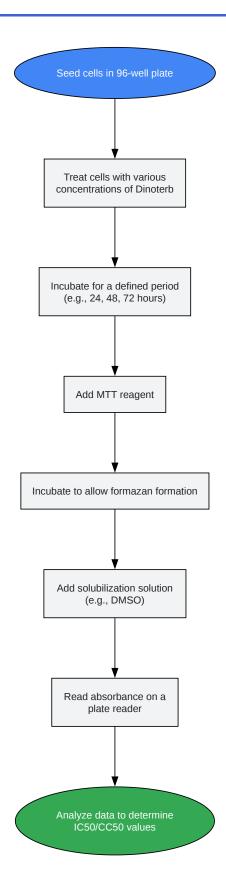
Workflow for In Vivo Acute Oral Toxicity Testing.



In Vitro Cytotoxicity Assay (e.g., MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.





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References

- 1. The mitochondrial uncoupler DNP triggers brain cell mTOR signaling network reprogramming and CREB pathway up-regulation PubMed [pubmed.ncbi.nlm.nih.gov]
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